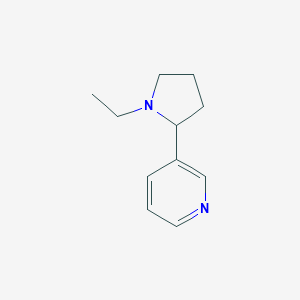

(R,S)-N-Ethylnornicotine

Description

Historical Context of Nicotinic Alkaloid Research and Analogues

The study of nicotinic alkaloids is rooted in the long history of human use of plants containing these compounds. wikipedia.org The tobacco plant, in particular, gained global prominence after its introduction to Europe in the 16th century by Jean Nicot de Villemain, who lent his name to both the plant genus Nicotiana and its principal alkaloid, nicotine (B1678760). nih.govbritannica.comlgcstandards.com While crude nicotine was known by the late 1500s, the compound was first purified in 1828, with its correct molecular formula established in 1843 and its first laboratory synthesis achieved in 1904. britannica.com

These foundational discoveries in chemistry paved the way for pharmacological investigations. Early 20th-century research by scientists like John Newport Langley, using nicotine as a tool, led to the conceptualization of a "receptive substance" on the surface of cells, a theory that presaged the discovery of what are now known as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govwikipedia.orgwikipedia.org The elucidation of nicotine's structure and its mechanism of action spurred the creation of numerous synthetic analogues. scispace.com Scientists systematically modified parts of the nicotine molecule to create new compounds, including N-Ethylnornicotine, to investigate how specific structural changes alter the compound's interaction with its biological targets. scispace.comnih.gov

Significance of N-Ethylnornicotine within Nicotinoid Chemistry and Pharmacology

N-Ethylnornicotine is a nornicotine (B190312) derivative where an ethyl group is attached to the pyrrolidine (B122466) nitrogen. bio-connect.nlontosight.ai This seemingly minor modification—substituting an ethyl group for the methyl group found in nicotine—confers distinct pharmacological properties that make it a significant compound for research. nih.gov It has been identified in Nicotiana tabacum (tobacco) and its smoke condensate. nih.govnih.gov

The primary significance of N-Ethylnornicotine lies in its differential affinity for the two major subtypes of nAChRs in the brain: α4β2 and α7. Research has shown that replacing nicotine's 1'-N-methyl group with an ethyl group, as in N-Ethylnornicotine, leads to a significant reduction in its interaction with α4β2 receptors, while its interaction with α7 receptors is much less affected. nih.gov This selectivity allows researchers to use N-Ethylnornicotine as a pharmacological probe to help differentiate the physiological and behavioral roles mediated by these specific receptor subtypes. nih.gov

Early studies highlighted its activity in the central nervous system. A 1965 study found that N-Ethylnornicotine, similar to nicotine, produced an antinociceptive (pain-relieving) effect in mice, an action that could be blocked by the nAChR antagonist mecamylamine, confirming its action within the central nervous system. nih.gov The synthesis of N-Ethylnornicotine, often via the ethylation of nornicotine, allows for its production for these research applications. scispace.comdss.go.th

Table 1: Chemical Properties of (R,S)-N-Ethylnornicotine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂ | nih.govinsightbio.com |

| Molecular Weight | 176.26 g/mol | nih.govinsightbio.com |

| CAS Number | 86900-39-2 | bio-connect.nlinsightbio.com |

Table 2: Pharmacological Profile of N-Ethylnornicotine at Major Brain nAChR Subtypes

| Compound | Receptor Subtype | Interaction Effect | Source |

|---|---|---|---|

| N-Ethylnornicotine | α4β2 | Significantly reduced interaction compared to nicotine. | nih.gov |

Overview of Current Research Landscape on N-Ethylnornicotine

In the contemporary research landscape, one of the most prominent uses of N-Ethylnornicotine is as an internal standard in analytical chemistry. google.com Due to its structural similarity to nicotine and its metabolites, it is widely employed in chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for the precise quantification of nicotine and cotinine (B1669453) in biological fluids like plasma and urine. dss.go.thresearchgate.netucsf.edu This application is vital for pharmacokinetic studies of nicotine metabolism. google.com

Furthermore, N-Ethylnornicotine has gained relevance in the regulatory science of tobacco and nicotine products. It has been identified as a characteristic impurity in some commercial synthetic nicotine samples, and its presence can help in distinguishing synthetic nicotine from tobacco-derived nicotine. coresta.orgreynoldsscience.com Research has also explored its role in plant biochemistry, where feeding N-Ethylnornicotine to certain Nicotiana species was found to result in the production of nornicotine, shedding light on metabolic pathways. uq.edu.au While its use as a direct pharmacological tool is less common today, it remains a key compound in the analytical and metabolic study of nicotinic alkaloids.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Cotinine |

| Mecamylamine |

| Myosmine (B191914) |

| N-acetylnornicotine |

| Nicotine |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(1-ethylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSLBTSUIZUVFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405316 | |

| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86900-39-2 | |

| Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Stereochemistry of N Ethylnornicotine

Synthetic Methodologies for (R,S)-N-Ethylnornicotine

The synthesis of N-Ethylnornicotine can be approached through several distinct routes, which can be broadly categorized into traditional or racemic methods that yield a mixture of stereoisomers, and more complex asymmetric methods designed to produce a single, optically pure enantiomer.

Traditional Synthesis Routes

Traditional approaches to synthesizing N-substituted nornicotine (B190312) analogues, including N-Ethylnornicotine, typically begin with the synthesis of the core nornicotine structure. A common strategy involves the condensation of ethyl nicotinate (B505614) with N-vinyl-2-pyrrolidone in the presence of a base like sodium methoxide. nih.govmdpi.com The resulting intermediate is then treated with hydrochloric acid, which induces hydrolysis and decarboxylation, followed by cyclization upon basification to yield myosmine (B191914). nih.govmdpi.com

Myosmine serves as a crucial precursor which is then reduced to form racemic nornicotine. This reduction can be accomplished using various agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. mdpi.com The final step to obtain this compound is the N-alkylation of the pyrrolidine (B122466) ring of racemic nornicotine. This is typically achieved by reacting nornicotine with an ethylating agent, such as ethyl iodide or diethyl sulfate, to yield the final racemic product.

Asymmetric Synthesis of (S)-N-Ethylnornicotine

The demand for enantiomerically pure compounds has driven the development of sophisticated asymmetric syntheses. These methods are crucial for producing (S)-N-Ethylnornicotine, avoiding the need for chiral resolution of a racemic mixture. Research has established several effective strategies that yield the (S)-enantiomer with high optical purity. acs.orgnih.gov

A highly effective method for asymmetric synthesis involves the borane-mediated reduction of specifically designed O-benzyl ketoxime ethers. acs.orgnih.gov This process has been successfully applied to the synthesis of various nonracemic amines, including nicotine (B1678760) analogues. The enantioselective reduction is facilitated by a chiral catalyst, which directs the reaction to favor the formation of the (S)-enantiomer. This technique has been shown to produce amines with excellent enantioselectivity, achieving up to 99% enantiomeric excess (ee). acs.orgnih.gov The optimal conditions for the reduction of 3- and 4-pyridyl-derived O-benzyl ketoxime ethers were achieved using a 30% catalytic loading in dioxane at 10 °C. acs.orgnih.gov

The success of the borane-mediated reduction is critically dependent on the chiral catalyst employed. A novel spiroborate ester derived from (S)-diphenylvalinol has proven to be a highly effective catalyst for this transformation. acs.orgnih.gov The catalyst, used at a 10% loading, guides the borane (B79455) reduction of O-benzyl ketoximes to yield primary amines with high enantioselectivity. acs.orgnih.gov The catalyst's structure, derived from a readily available chiral amino alcohol, creates a chiral environment that effectively controls the stereochemical outcome of the reduction.

| Catalyst System for Asymmetric Reduction | |

| Chiral Auxiliary | (S)-diphenylvalinol |

| Catalyst Type | Spiroborate Ester |

| Reducing Agent | Borane |

| Substrate | O-benzyl ketoxime ethers |

| Typical Enantiomeric Excess (ee) | Up to 99% |

An alternative and successful asymmetric route to (S)-N-Ethylnornicotine starts from a chiral precursor, TIPS-protected (S)-2-amino-2-pyridylethanol. acs.orgnih.gov This method leverages a pre-existing stereocenter to construct the final molecule. The synthesis from this starting material has been shown to produce (S)-N-Ethylnornicotine with a very high degree of optical purity, achieving 97% enantiomeric excess. acs.orgnih.gov This pathway demonstrates the utility of using chiral building blocks to achieve specific stereochemical outcomes.

| Asymmetric Synthesis from Chiral Precursor | |

| Starting Material | TIPS-protected (S)-2-amino-2-pyridylethanol |

| Target Compound | (S)-N-Ethylnornicotine |

| Achieved Enantiomeric Excess (ee) | 97% |

Racemic Synthesis Approaches

Racemic synthesis aims to produce an equal mixture of (R) and (S) enantiomers. One established method begins with the lithiation of 3-bromopyridine (B30812) using n-butyl lithium, followed by a reaction with γ-butyrolactone to form a key hydroxy ketone intermediate. nih.gov

This ketone is then reduced to a diol using sodium borohydride. nih.gov The diol is subsequently converted into a dimesylate by reacting it with methanesulfonyl chloride. This intermediate can then undergo cyclization with a primary amine, such as ethylamine, to form the pyrrolidine ring, yielding racemic N-Ethylnornicotine. This multi-step process provides a reliable, non-stereoselective route to the compound. nih.gov

Preparation from N-acetylnornicotine via sodium borohydride reduction

The conversion of N-acetylnornicotine to N-ethylnornicotine represents a reduction of an amide to an amine. While sodium borohydride (NaBH₄) is a mild reducing agent, its effectiveness in reducing amides can be significantly enhanced through activation of the amide carbonyl group. A common method involves the use of triflic anhydride (B1165640) (Tf₂O) to activate the amide, followed by reduction with sodium borohydride. organic-chemistry.orgorganic-chemistry.org

The reaction proceeds in a two-step sequence:

Activation: N-acetylnornicotine is treated with triflic anhydride (Tf₂O) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This activates the amide carbonyl, making it more electrophilic and susceptible to hydride attack.

Reduction: Sodium borohydride is then added to the reaction mixture. The hydride (H⁻) from NaBH₄ attacks the activated carbonyl carbon, leading to the reduction of the amide to the corresponding N-ethyl amine.

This method is advantageous due to its mild reaction conditions (often at room temperature), high yields, and tolerance of other functional groups. organic-chemistry.org

Enantiomeric Purity and Chiral Resolution Techniques

Since the synthesis yields a racemic mixture, techniques for separating and quantifying the individual (R)- and (S)-enantiomers are crucial for stereochemical studies.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for separating the enantiomers of N-Ethylnornicotine and determining the enantiomeric excess (ee) of a sample. zendy.io This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.

The core principle involves the formation of transient, diastereomeric complexes between the enantiomers and the CSP. These diastereomeric complexes have different energies and stabilities, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation. The separated enantiomers are then detected as they elute from the column, typically by a UV detector. The enantiomeric excess is calculated from the relative areas of the two peaks in the resulting chromatogram.

Table 1: Typical Parameters for Chiral HPLC Analysis

| Parameter | Description |

| Stationary Phase | Chiral columns, such as those based on α₁-acid glycoprotein (B1211001) (AGP) or cyclodextrins. |

| Mobile Phase | A mixture of an organic solvent (e.g., isopropanol, methanol) and a buffer. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV spectrophotometry at a wavelength where the pyridine (B92270) ring absorbs (e.g., 254 nm). |

| Quantification | Peak area integration to determine the ratio of (R)- to (S)-enantiomers. |

β-Cyclodextrin Complexation in Enantiomeric Resolution

β-Cyclodextrin is frequently used as a chiral selector in HPLC, either bonded to the stationary phase or as a mobile phase additive, for the resolution of nicotine and its analogs. nih.govacs.orgacs.orgmst.edunih.gov β-Cyclodextrin is a macrocyclic oligosaccharide with a chiral, hydrophobic inner cavity and a hydrophilic exterior.

The mechanism of separation is based on host-guest chemistry. The (R)- and (S)-enantiomers of N-Ethylnornicotine fit differently into the chiral cavity of the β-cyclodextrin molecule. mst.edu This differential interaction leads to the formation of diastereomeric inclusion complexes with varying stability. The enantiomer that forms the more stable complex will have a stronger interaction with the cyclodextrin-based stationary phase and will therefore be retained longer on the HPLC column, allowing for effective separation. nih.govnih.gov The structural features of the analyte, such as the size and position of substituents, influence the enantioselectivity of the separation. mst.edu

Structural Characterization and Confirmation of Synthesized this compound

Following synthesis, the identity and structure of the resulting this compound must be confirmed using spectroscopic methods. The primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of hydrogen atoms in the molecule. The spectrum of N-Ethylnornicotine is expected to show distinct signals corresponding to the protons on the pyridine ring, the pyrrolidine ring, and the N-ethyl group. The ethyl group would be identifiable by a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons, arising from spin-spin coupling. msu.edulibretexts.org

¹³C NMR: This analysis identifies the different carbon environments in the molecule, confirming the presence of the correct number and type of carbon atoms for the pyridine and ethyl-pyrrolidine structures.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₁₁H₁₆N₂), the high-resolution mass spectrum would be used to confirm its exact molecular mass of 176.1313 g/mol .

Table 2: Expected Analytical Data for this compound

| Analysis Technique | Expected Result |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| ¹H NMR | Signals for aromatic (pyridine), aliphatic (pyrrolidine), and ethyl group protons. |

| ¹³C NMR | Distinct signals corresponding to the 11 carbon atoms in the molecule. |

| High-Resolution MS | Molecular ion peak confirming the elemental composition and exact mass. |

Pharmacological Investigations of N Ethylnornicotine

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The interaction of (R,S)-N-Ethylnornicotine with nAChRs is a key area of research aimed at understanding its pharmacological profile. Studies have explored its binding affinity, functional activity, and the structural determinants of its interaction with these receptors.

Binding Affinity Studies to nAChR Subtypes (e.g., α4β2, α7)

The affinity of this compound for different nAChR subtypes is a critical determinant of its biological activity. The α4β2 and α7 subtypes are among the most abundant and well-characterized nAChRs in the brain. unimi.it Research into the binding of a series of N-n-alkylnicotinium analogs, which includes the conceptual framework for N-ethylnornicotine, has revealed that these compounds generally exhibit a low affinity for the α7 nAChR subtype.

In contrast, studies on these N-n-alkyl analogs have demonstrated varying affinities for the α4β2* nAChR subtype. A notable trend has been observed where increasing the length of the n-alkyl chain from one to twelve carbons is associated with an increased binding affinity for the α4β2* receptor. While specific Ki values for this compound are not extensively reported in publicly available literature, this trend suggests that the ethyl group would confer a certain level of affinity for this subtype.

Agonistic and Antagonistic Effects on nAChR Activity

The functional consequence of this compound binding to nAChRs, whether it activates (agonism) or blocks (antagonism) the receptor, is a crucial aspect of its pharmacology. Studies on related N-n-alkylnicotinium analogs have shown that their interaction with the α4β2* subtype often occurs via a competitive mechanism. This suggests that these compounds can act as competitive antagonists at this receptor subtype. However, the precise nature of the activity of this compound, whether it is a full agonist, partial agonist, or an antagonist at α4β2 and α7 nAChRs, requires more specific investigation.

Comparison of this compound with Nicotine (B1678760) and Nornicotine (B190312) Derivatives

This compound is structurally similar to both nicotine, which has a methyl group on the pyrrolidine (B122466) nitrogen, and nornicotine, which has a hydrogen at this position. Nicotine is a well-known agonist at various nAChRs, with its addictive properties primarily mediated through α4β2* receptors. Nornicotine, a metabolite of nicotine, also exhibits activity at nAChRs. The pharmacological effects of (R)-nicotine are qualitatively similar to but less potent than those of (S)-nicotine. frontiersin.org The ethyl substitution in this compound is expected to alter its pharmacological profile compared to these parent compounds. Generally, modifications to the N-substituent on the pyrrolidine ring of nornicotine can significantly impact both binding affinity and functional activity at nAChRs.

Structure-Activity Relationships of N-Substituted Nornicotine Analogs at nAChRs

The relationship between the chemical structure of N-substituted nornicotine analogs and their activity at nAChRs provides valuable insights into the design of novel nicotinic ligands. Research on N-n-alkylnicotinium analogs has established a clear structure-activity relationship concerning the N-alkyl chain length and binding affinity for the α4β2* nAChR subtype. A linear relationship has been observed, indicating that increasing the length of the n-alkyl chain generally leads to a higher affinity for this receptor. This suggests that the size and lipophilicity of the substituent on the pyrrolidine nitrogen are important determinants of binding. The N-methylpyrrolidino moiety has been identified as a structural requirement for potent inhibition of α4β2* nAChRs in some analog series. researchgate.net

Neuropharmacological Studies

The interaction of this compound with nAChRs translates into a range of effects on the nervous system.

Central and Peripheral Effects

While specific in-vivo neuropharmacological data for this compound is limited, the known roles of its parent compounds, nicotine and nornicotine, offer a predictive framework. Nicotine exerts a wide array of effects on the central nervous system, including influences on mood, cognition, and reward pathways, largely through its action on nAChRs. youtube.com Nornicotine has also been shown to have reinforcing efficacy and may contribute to tobacco dependence. researchgate.net Given that this compound interacts with nAChRs, it is plausible that it would also exhibit central effects.

In the peripheral nervous system, nicotinic receptors are integral to autonomic ganglia function. Nicotine's peripheral effects include increased heart rate and blood pressure. youtube.com As a homologue of nicotine, this compound is described as having vasoconstrictor action.

Influence on Locomotor Activity

Specific studies detailing the direct influence of this compound on locomotor activity in preclinical models were not prominent in the reviewed scientific literature. While the effects of related compounds like nicotine and nornicotine on motor activity are well-documented, often involving a complex pattern of initial depression followed by hyperactivity, dedicated research on the N-ethyl analogue is required to characterize its unique effects.

Modulation of Neurotransmitter Systems (e.g., dopamine (B1211576), GABA)

While direct studies on N-Ethylnornicotine's effect on neurotransmitter release are limited, its mechanism of action can be inferred from its activity at specific nAChR subtypes. Nicotinic receptors are crucial modulators of various neurotransmitter systems. For instance, α4β2-containing nAChRs, predominantly located on dopaminergic and GABAergic neurons, are key mediators of nicotine's effects on the dopamine reward pathway. nih.govlongdom.org Activation of nAChRs on GABAergic interneurons can lead to an increased inhibitory tone on dopamine neurons; however, these receptors desensitize rapidly, which can result in a net increase in dopamine neuron excitability. nih.gov

Research indicates that N-Ethylnornicotine displays significantly reduced activity at α4β2 receptors compared to nicotine. nih.gov Conversely, its interaction with the α7 nAChR subtype is largely preserved. nih.gov The α7 nAChRs are known to be involved in modulating the release of glutamate, which in turn can influence both dopamine and GABA neurons. longdom.org Therefore, the distinct receptor selectivity profile of N-Ethylnornicotine—favoring α7 over α4β2 receptors—suggests that its modulation of dopamine and GABA systems would differ substantially from that of nicotine, potentially leading to a different behavioral and psychological profile.

Implications for Neurological Disorders and Drug Discovery

The unique selectivity of N-Ethylnornicotine for certain nAChR subtypes has potential implications for drug discovery, particularly in the context of neurological disorders. The development of subtype-selective nAChR ligands is a significant area of research for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.govnih.govbiospectrumasia.com

The α7 nAChR, at which N-Ethylnornicotine retains activity, is a key target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia. nih.gov Its reduced activity at the α4β2 subtype, which is strongly associated with the addictive properties of nicotine, suggests that compounds with this profile might offer therapeutic benefits with a lower potential for dependence. nih.gov This makes N-Ethylnornicotine and similar analogues interesting scaffolds for the development of novel therapeutics for CNS disorders where modulation of nicotinic receptor activity is desired without the side effects associated with broad-spectrum nAChR agonists like nicotine.

Comparative Pharmacology with Other Nicotine Analogues and Derivatives

Assessment of "Nicotine-like" Actions in Bioassays

In vitro bioassays, including radioligand binding and voltage-clamp electrophysiology, have been used to assess the "nicotine-like" actions of N-Ethylnornicotine at a molecular level. These studies reveal a pharmacological profile that is distinct from nicotine. A key investigation that systematically modified the pyrrolidine ring of nicotine found that substituting the N-methyl group with an N-ethyl group resulted in a significant decrease in potency and efficacy at the α4β2 nAChR subtype. nih.gov In contrast, this substitution had a much smaller impact on its interaction with the α7 nAChR. nih.gov

This demonstrates that while N-Ethylnornicotine is a nicotinic agonist, its actions are not uniformly "nicotine-like" across all receptor subtypes. Its reduced ability to activate α4β2 receptors suggests that it would be substantially less potent in eliciting the central nervous system effects that are strongly mediated by this subtype, such as the primary reinforcing and addictive effects of nicotine.

Impact of Pyrrolidine N-Substitution on Biological Activity

The substitution at the nitrogen atom of the pyrrolidine ring is a critical determinant of a ligand's biological activity at nAChRs. The change from a methyl group (in nicotine) to an ethyl group (in N-Ethylnornicotine) introduces additional steric bulk. This modification has a profound and subtype-dependent impact on receptor interaction.

For the α4β2 receptor, the N-ethyl substitution is highly detrimental to binding and activation. nih.gov This suggests that the binding pocket of the α4β2 receptor is highly sensitive to the size of the substituent on the pyrrolidinium (B1226570) nitrogen, possibly interfering with a critical hydrogen bond formation. nih.gov In stark contrast, the α7 receptor is more tolerant of this modification, showing little change in activity. nih.gov This highlights that the orthosteric binding site of the α7 nAChR can accommodate larger N-substituents on the pyrrolidine ring without a significant loss of interaction, a key finding for structure-activity relationship studies.

Data Table: Comparative Activity of Nicotine and N-Ethylnornicotine at nAChR Subtypes

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, µM) |

| Nicotine | α4β2 | 1 | 1.3 |

| N-Ethylnornicotine | α4β2 | 26 | 130 |

| Nicotine | α7 | 1,700 | 12 |

| N-Ethylnornicotine | α7 | 2,400 | 17 |

This table is generated from data presented in the referenced scientific literature. nih.gov

Metabolic Fate and Biotransformation of N Ethylnornicotine

In Vitro Metabolism Studies

In vitro studies, typically using liver microsomes or hepatocytes, are essential for elucidating the primary metabolic pathways and identifying the enzymes responsible for biotransformation without the complexities of a whole biological system nih.gov.

The primary metabolic pathway for N-alkylamines, such as N-Ethylnornicotine, is oxidative N-dealkylation nih.govencyclopedia.pubnih.gov. This reaction is predominantly catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, which are heme-containing monooxygenases primarily located in the liver youtube.comwalshmedicalmedia.com.

The mechanism involves the hydroxylation of the carbon atom on the ethyl group that is directly attached to the nitrogen of the pyrrolidine (B122466) ring (the α-carbon). This creates an unstable carbinolamine intermediate, which then spontaneously decomposes to form the dealkylated metabolite, nornicotine (B190312), and an aldehyde—in this case, acetaldehyde (B116499) nih.govsemanticscholar.org.

While specific enzymes for N-Ethylnornicotine have not been identified, the metabolism of the closely related compound nicotine (B1678760) is well-studied. The main CYP enzyme involved in nicotine's primary metabolism to cotinine (B1669453) is CYP2A6, with contributions from CYP2B6 nih.govnih.govmdpi.com. In rodents, CYP2B1 and CYP2B2 are the major contributors to nicotine metabolism d-nb.info. By analogy, it is highly probable that these same CYP isozymes are involved in the oxidative de-ethylation of N-Ethylnornicotine.

Based on the enzymatic pathway of oxidative N-dealkylation, the principal metabolites expected from the in vitro metabolism of (R,S)-N-Ethylnornicotine can be characterized. The cleavage of the N-ethyl group would yield two primary products.

Predicted Primary Metabolites of this compound:

Nornicotine: The direct product of the de-ethylation of the parent compound nih.govencyclopedia.pub.

Acetaldehyde: The corresponding aldehyde formed from the cleaved ethyl group semanticscholar.org.

Following its formation, nornicotine can undergo further metabolism. Studies on nornicotine itself have shown that it can be metabolized to norcotinine (B101708) researchgate.net. Other potential metabolic transformations could include the formation of isomeric pyrrolines, such as myosmine (B191914) researchgate.net.

| Parent Compound | Predicted Primary Metabolite | Metabolic Reaction |

|---|---|---|

| This compound | Nornicotine | Oxidative N-De-ethylation |

| This compound | Acetaldehyde | Oxidative N-De-ethylation |

| Nornicotine | Norcotinine | Oxidative Metabolism |

In Vivo Metabolism Studies

In vivo studies using animal models are crucial for understanding the complete metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.

Various animal models are commonly employed to investigate the metabolism of tobacco alkaloids and related compounds. These include rats, mice, rabbits, guinea pigs, and dogs researchgate.netnih.gov.

Rats: The rat is a frequently used model for studying nicotine and nitrosamine (B1359907) metabolism. In vivo studies in rats have been used to profile urinary metabolites and understand pharmacokinetic parameters d-nb.infonih.govnih.govnih.gov. Rat liver microsomes are also a standard tool for in vitro metabolic stability and metabolite identification assays nih.govmdpi.com.

Mice: Mice are also used, particularly in studies investigating species-specific differences in metabolism mdpi.comnih.gov.

Rabbits and Dogs: Older studies have documented the use of rabbits and dogs to identify metabolites of nornicotine from urine extracts and liver preparations researchgate.net.

These models are valuable for predicting metabolic pathways in humans, although careful consideration of inter-species differences is necessary for accurate extrapolation nih.gov.

The excretion of drug metabolites predominantly occurs via the kidneys into the urine, with a smaller fraction eliminated through bile and feces nih.gov. For nicotine and its analogues, renal excretion is the primary route nih.gov. To be efficiently eliminated by the kidneys, metabolites must be sufficiently water-soluble.

Metabolic processes, including Phase I reactions like oxidation and Phase II reactions like glucuronidation, serve to increase the hydrophilicity of compounds. Metabolites of N-Ethylnornicotine, such as nornicotine and norcotinine, would be expected to be excreted in the urine researchgate.netnih.gov. These metabolites may also undergo Phase II conjugation to form glucuronides, which are highly water-soluble and readily excreted nih.govmdpi.comhelsinki.fi. For instance, studies on N'-Nitrosonornicotine (NNN) in rats show that its metabolites are found in urine nih.govnih.govfigshare.com.

Significant qualitative and quantitative differences in drug metabolism exist among various animal species and humans nih.gov. These differences are often due to variations in the expression and catalytic activity of metabolic enzymes like the CYP450 family and UDP-glucuronosyltransferases (UGTs) nih.govresearchgate.netsemanticscholar.org.

For N-alkyl compounds, the primary metabolic pathways can differ between species. For example, in the metabolism of N-benzylanilines, N-dealkylation is the major route in hamsters and mice, whereas ring hydroxylation is predominant in guinea pigs and rabbits. Rats tend to use both pathways to a similar extent nih.gov. Similarly, studies on N-ethyl pentedrone (B609907) using liver microsomes showed that N-dealkylation was a primary reaction in rats, while beta-ketone reduction was more prominent in human microsomes mdpi.comnih.gov.

Glucuronidation of nitrogen-containing compounds also shows marked species differences. The ability to form certain N-glucuronides is often more efficient in humans and non-human primates than in common laboratory rodents nih.govhelsinki.fisemanticscholar.org. Such variations are critical when extrapolating metabolic data from animal models to humans.

| Species | Observed Metabolic Characteristics for Nicotine/N-Alkylamines |

|---|---|

| Rat | Primarily uses CYP2B isozymes for nicotine metabolism d-nb.info. N-dealkylation and ring hydroxylation pathways are both significant nih.gov. |

| Mouse | N-dealkylation is a major route of metabolism for N-alkylamines nih.gov. |

| Guinea Pig & Rabbit | Ring hydroxylation is often the major pathway over N-dealkylation nih.gov. Exhibit high capacity for N-glucuronidation nih.gov. |

| Human | Primarily uses CYP2A6 for nicotine metabolism nih.gov. N-glucuronidation of tertiary amines is a common pathway helsinki.fi. |

Role as an Internal Standard in Nicotine and Metabolite Quantification

This compound serves as an effective internal standard in the analytical quantification of nicotine and its metabolites. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known quantity to samples, calibration standards, and quality control solutions. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, thereby improving the accuracy and precision of the quantitative analysis.

The structural similarity of N-Ethylnornicotine to nicotine and its primary metabolite, cotinine, makes it a suitable candidate for this role. Its elution characteristics and ionization response in chromatographic and mass spectrometric systems are expected to closely mimic those of the target analytes. This ensures that any variations encountered during the analytical process, from extraction to detection, affect the internal standard and the analytes to a similar degree.

Detailed Research Findings

Research has demonstrated the application of N-Ethylnornicotine as an internal standard in chromatographic methods for the determination of nicotine and cotinine in biological matrices such as urine. In one such high-performance liquid chromatography (HPLC) method, N-Ethylnornicotine was utilized alongside N-ethylnorcotinine as internal standards for quantifying nicotine and cotinine in the urine of passive smokers.

The use of these internal standards was crucial for comparing the HPLC assay with a more sensitive gas chromatography method equipped with a nitrogen-phosphorus detector. The study highlighted the reliability of using N-Ethylnornicotine to ensure consistency and accuracy in the results. The analytical recovery for nicotine, when compared against a structurally similar internal standard (N-ethylnorcotinine), was found to be 102%, indicating excellent accuracy of the extraction and measurement process.

The comparison between the two analytical methods, where N-Ethylnornicotine was employed as an internal standard, yielded strong correlations for the quantification of both nicotine and cotinine. This underscores the utility of N-Ethylnornicotine in cross-validating different analytical platforms and ensuring the integrity of the quantitative data. While deuterated analogs of nicotine and cotinine are commonly used as internal standards in many modern LC-MS/MS methods, N-Ethylnornicotine represents a viable non-isotopically labeled alternative.

Table 1: Method Comparison using N-Ethylnornicotine as an Internal Standard

| Analyte | Mean Correlation Coefficient (r) Between HPLC and GC Methods |

|---|---|

| Nicotine | 0.934 |

| Cotinine | 0.987 |

Data derived from a comparative study utilizing N-Ethylnornicotine as an internal standard for gas chromatography.

Table 2: Analytical Recovery Data

| Analyte | Internal Standard | Mean Analytical Recovery (%) |

|---|---|---|

| Nicotine | N-Ethylnorcotinine | 102% |

| Cotinine | N-Ethylnorcotinine | 99% |

Recovery data from an HPLC method; N-Ethylnornicotine was used as an internal standard in a parallel GC method, and N-Ethylnorcotinine shares high structural similarity.

Analytical Methods for N Ethylnornicotine Detection and Quantification

Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. nih.gov This process relies on the differential distribution of the analyte between a stationary phase and a mobile phase. nih.gov For the analysis of N-Ethylnornicotine, several chromatographic methods are employed, each offering distinct advantages in terms of sensitivity, selectivity, and efficiency.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds without decomposition. frontiersin.orgresearchgate.net When coupled with mass spectrometry (MS), GC-MS provides highly specific spectral data for individual compounds within a complex mixture, making it a gold standard for analysis. frontiersin.orgupm.edu.my

In the context of N-Ethylnornicotine, GC-MS is instrumental. The process typically involves injecting a prepared sample into the GC system, where it is vaporized and carried by an inert gas through a capillary column. frontiersin.org The column's stationary phase interacts differently with various compounds, leading to their separation based on properties like boiling point and polarity. gcms.cz As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes, sorts, and detects the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification. frontiersin.org

Table 1: GC-MS Parameters for N-Ethylnornicotine Analysis

| Parameter | Typical Conditions |

| Column | Capillary columns with various stationary phases |

| Injector Temperature | 260°C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Temperature Program | Initial hold at 60°C, ramped to 260°C |

| Mass Spectrometer | Single quadrupole or high-resolution systems like Orbitrap |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 35-450 amu |

This table represents typical parameters and may vary based on the specific application and instrumentation.

Research has demonstrated the utility of GC-MS in identifying N-Ethylnornicotine as a characteristic impurity in some synthetic nicotine (B1678760) samples. reynoldsscience.com This capability is crucial for distinguishing between tobacco-derived nicotine and synthetic nicotine. reynoldsscience.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. heighpubs.orglibretexts.org The sample is injected into a high-pressure stream of a liquid mobile phase that passes through a column packed with a solid stationary phase. heighpubs.org The separation is based on the differential interactions of the analytes with the stationary and mobile phases. heighpubs.org

For the analysis of nicotine-related compounds, including N-Ethylnornicotine, reversed-phase HPLC is commonly employed. nih.gov In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. libretexts.org Detection is often achieved using an Ultraviolet (UV) detector, which measures the absorbance of the eluting compounds at a specific wavelength. upm.edu.my

Key Features of HPLC for N-Ethylnornicotine Analysis:

High Resolution: Capable of separating closely related compounds. nih.gov

Sensitivity: Can detect low concentrations of the analyte. nih.gov

Versatility: Applicable to a wide range of compounds by modifying the mobile phase and stationary phase. heighpubs.org

HPLC methods have been developed to distinguish between tobacco-derived and synthetic nicotine by analyzing their impurity profiles. reynoldsscience.com While not always a primary target, N-Ethylnornicotine can be resolved and quantified using optimized HPLC methods.

(R,S)-N-Ethylnornicotine is a chiral compound, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-N-Ethylnornicotine and (S)-N-Ethylnornicotine. gcms.cz These enantiomers often exhibit different biological activities. gcms.cz Chiral chromatography is a specialized technique used to separate these enantiomers. gcms.cz

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Both GC and HPLC can be adapted for chiral separations. reynoldsscience.comnih.gov

Chiral GC-MS: This method has been used to separate the enantiomers of nicotine and related compounds. reynoldsscience.com While a developed method showed a relatively long run time, it demonstrated the feasibility of enantiomeric separation. reynoldsscience.com

Chiral HPLC-UV: This technique has shown excellent enantiomeric separation with shorter run times compared to chiral GC-MS. reynoldsscience.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal resolution. nih.govcolab.ws

The ability to differentiate between the enantiomers of N-Ethylnornicotine is important for understanding its formation pathways and potential biological effects.

Sample Preparation and Extraction Procedures from Biological Matrices

Before instrumental analysis, N-Ethylnornicotine must be isolated and concentrated from the biological matrix in which it is present, such as blood, urine, or tissue. ijisrt.com Sample preparation is a critical step that removes interfering substances and enhances the sensitivity of the analytical method. nih.govnih.gov Common techniques include:

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijisrt.comtiaft.org LLE is a fast and inexpensive procedure, particularly effective for biological fluids with low protein content. tiaft.org

Solid-Phase Extraction (SPE): In SPE, the analyte is selectively retained on a solid sorbent material while unwanted matrix components are washed away. ijisrt.comtiaft.org The analyte is then eluted with a small volume of a suitable solvent. dundee.ac.uk SPE is known for its high extraction efficiency and ability to handle smaller sample sizes. tiaft.org

The choice of extraction method depends on the nature of the biological matrix and the subsequent analytical technique. ijisrt.com For complex matrices like postmortem tissues, sample pre-treatment such as dilution and sonication may be necessary to reduce viscosity and improve extraction efficiency. tiaft.org

Application in Forensic and Clinical Toxicology

In forensic and clinical toxicology, the detection of various drugs and their metabolites is essential for determining the cause of death, impairment, or poisoning. wikipedia.orglegaldesire.com While N-Ethylnornicotine is not a primary target in routine toxicological screening, its identification can provide valuable information in specific cases.

The presence of N-Ethylnornicotine could indicate exposure to certain synthetic nicotine products. reynoldsscience.com Forensic toxicologists utilize a combination of the analytical techniques described above, particularly GC-MS and LC-MS, to identify and quantify a wide range of compounds in biological specimens. wikipedia.org The interpretation of these findings requires careful consideration of the case history and the known pharmacological effects of the detected substances. legaldesire.com

Use in Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine

A significant application of the analytical methods for N-Ethylnornicotine is in distinguishing between nicotine derived from tobacco and synthetically produced nicotine. reynoldsscience.com Tobacco-derived nicotine contains a characteristic profile of minor alkaloids, which are generally absent in synthetic nicotine. wiley.com Conversely, synthetic nicotine may contain impurities related to its manufacturing process, such as N-Ethylnornicotine. reynoldsscience.com

Analytical studies have shown that GC/MS analysis can identify N-Ethylnornicotine as a distinguishing impurity in some commercial synthetic nicotine samples. reynoldsscience.comreynoldsscience.com This finding, often in conjunction with chiral analysis of nicotine enantiomers, provides strong evidence for the synthetic origin of a nicotine sample. reynoldsscience.com

Table 2: Markers for Differentiating Nicotine Sources

| Nicotine Source | Potential Markers | Analytical Technique |

| Tobacco-Derived | 2,3'-Bipyridine, Anabasine, Anatabine | GC-MS, LC-MS |

| Synthetic | N-Ethylnornicotine, Ethyl nicotinate (B505614), 1-methyl-2-pyrrolidinone | GC-MS |

This table provides examples of potential markers and is not exhaustive.

The ability to differentiate between these nicotine sources is important for regulatory purposes, as synthetic nicotine has been marketed in a way that may circumvent regulations aimed at tobacco products. wiley.com

Toxicological Assessment of N Ethylnornicotine

In Vitro Toxicology Studies

No specific in vitro toxicology studies for (R,S)-N-Ethylnornicotine were identified in the public domain. Research in this area would typically involve assessing the compound's effects on isolated cells or tissues to understand its potential for cytotoxicity, genotoxicity, and other cellular-level adverse effects.

In Vivo Toxicology Studies

No data from acute toxicity studies, which would determine the adverse effects of a single or short-term exposure to this compound, could be located.

Information regarding the potential long-term health effects from repeated exposure to this compound, which would be evaluated in chronic toxicity studies, is not available.

Specific studies examining the potential neurotoxic effects of this compound on the nervous system have not been published.

Evaluation of Adverse Effects in Research Models

Due to the absence of in vivo studies, there is no information available regarding the evaluation of adverse effects of this compound in any research models.

Q & A

Basic Research Questions

Q. What enantioselective synthesis methods are available for (R,S)-N-Ethylnornicotine, and how can researchers optimize yield and enantiopurity?

- Methodological Answer : The enantioselective synthesis of (S)-N-Ethylnornicotine can be achieved via a multi-step process involving:

Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF at 0°C to remove the triisopropylsilyl (TIPS) protecting group from precursor (S)-34, yielding amino alcohol (S)-37 (89% yield) .

Reduction : Apply borane-mediated reduction to convert (S)-37 to N-ethylamine intermediate (S)-38 (86% yield) .

Cyclization : Utilize a Mitsunobu reaction (Ph₃P/DIAD) for intramolecular cyclization to form the pyrrolidine ring, achieving (S)-N-Ethylnornicotine with 97% enantiomeric excess (GC analysis) and 64% overall yield .

- Optimization Tips : Adjust reaction temperature, catalyst stoichiometry, and solvent purity to mitigate side reactions. Validate enantiopurity via chiral GC or HPLC with polarimetric detection.

| Step | Reagents/Conditions | Yield (%) | Enantiopurity (ee) |

|---|---|---|---|

| Deprotection | TBAF, THF, 0°C | 89 | - |

| Reduction | Borane, THF | 86 | - |

| Cyclization | Ph₃P/DIAD | 84 | 97% (GC) |

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile:ammonium acetate buffer (pH 6.8) to resolve enantiomers. Retention times and peak symmetry indicate purity .

- Gas Chromatography (GC) : Employ chiral columns (e.g., Cyclosil-B) for enantiopurity validation. Compare retention indices with racemic standards .

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C spectra for characteristic signals (e.g., pyrrolidine protons at δ 2.5–3.5 ppm) to confirm structural integrity .

- Quality Control : Cross-validate results with mass spectrometry (MS) for molecular ion confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mutagenicity data for this compound?

- Methodological Answer :

Comparative Assays : Replicate Ames tests using TA98 and TA100 Salmonella strains under metabolic activation (S9 fraction) to assess frameshift/base-pair mutagenicity .

Dose-Response Analysis : Quantify mutagenic potential via linear regression of revertant colonies vs. concentration. Compare with positive controls (e.g., 2-Aminoanthracene) .

Statistical Reconciliation : Apply Fisher’s exact test or χ² analysis to evaluate inter-laboratory variability. Consider batch-specific impurities (e.g., residual solvents) as confounding factors .

Q. What experimental design principles should guide pharmacological studies on this compound’s nicotinic acetylcholine receptor (nAChR) activity?

- Methodological Answer :

-

In Vitro Binding Assays : Use α4β2 nAChR-expressing HEK293 cells with [³H]-epibatidine as a radioligand. Include atropine as a negative control to rule out muscarinic activity .

-

Dose-Response Curves : Fit data to a Hill equation to calculate EC₅₀ and Emax values. Normalize responses to acetylcholine (100% efficacy) .

-

Functional Selectivity : Perform calcium flux assays (Fluo-4 dye) to distinguish partial vs. full agonism. Validate via patch-clamp electrophysiology for ion channel kinetics .

Parameter Method Key Controls Receptor Binding Radioligand competition assay Atropine, mecamylamine Functional Activity Calcium imaging, patch-clamp Acetylcholine, MLA

Q. How should researchers address low cyclization yields during this compound synthesis?

- Methodological Answer :

Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Ph₃P/DIAD) to enhance intramolecular cyclization efficiency .

Intermediate Stability : Monitor intermediates via TLC or LC-MS to detect degradation. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Alternative Routes : Explore enzymatic resolution or dynamic kinetic resolution for stereochemical control if traditional methods fail .

Q. What statistical frameworks are appropriate for analyzing dose-dependent neurotoxicological effects of this compound?

- Methodological Answer :

- ANOVA with Post-Hoc Tests : Compare treatment groups (e.g., control, low-dose, high-dose) using Tukey’s HSD for multiple comparisons. Report effect sizes (Cohen’s d) .

- Nonlinear Regression : Model dose-response relationships using GraphPad Prism’s log(inhibitor) vs. response curves. Calculate LD₅₀ with 95% confidence intervals .

- Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power (α=0.05) for in vivo studies .

Data Presentation and Reproducibility

Q. How can raw data from this compound studies be transparently reported to ensure reproducibility?

- Methodological Answer :

- Supplementary Materials : Deposit raw NMR/GC spectra, crystallographic data, and assay protocols in repositories like Zenodo or Figshare .

- Preclinical Checklists : Adhere to NIH guidelines for reporting animal studies, including randomization, blinding, and exclusion criteria .

- Code Sharing : Provide scripts for statistical analysis (e.g., R/Python) in GitHub repositories to enable computational replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.